![molecular formula C15H17BrClN3S B2468327 3-甲基-2-[4-(4-氯苯基)-2-噻唑基]腙,环戊酮,氢溴酸盐 CAS No. 2321332-57-2](/img/structure/B2468327.png)

3-甲基-2-[4-(4-氯苯基)-2-噻唑基]腙,环戊酮,氢溴酸盐

描述

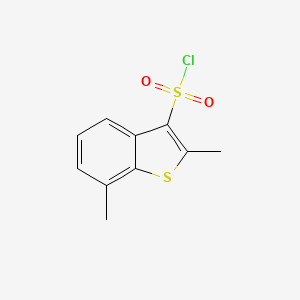

3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide, also known as CPTH6, is a thiazole derivative. It inhibits the lysine acetyltransferase activity of Gcn5 and pCAF but not p300 or CBP . It blocks the acetylation of H3/H4 histones and α-tubulin in several leukemia cell lines .

Synthesis Analysis

Hydrazones, such as CPTH6, are usually formed by the action of hydrazine on ketones or aldehydes . The synthesis of hydrazones involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .Molecular Structure Analysis

The molecular formula of CPTH6 is C15H17BrClN3S. Hydrazones are a class of organic compounds with the structure R1R2C=N−NH2. They are related to ketones and aldehydes by the replacement of the oxygen =O with the = N−NH2 functional group .Chemical Reactions Analysis

Hydrazones are susceptible to hydrolysis . They can also condense with a second equivalent of a carbonyl to give azines . Hydrazones are intermediates in the Wolff–Kishner reduction .Physical and Chemical Properties Analysis

CPTH6 is soluble in DMF and DMSO . It has a molecular weight of 386.74.科学研究应用

生物活性合成: 噻唑基腙及其衍生物的合成因其生物活性而受到研究。苯甲醛[4-(4-溴苯基)噻唑-2-基]腙等化合物已显示出对白色念珠菌的潜在活性,表明具有抗菌特性 (Ramadan, 2010).

抗菌特性: 从类似化合物衍生的各种 2-腙-2(3H)-噻唑衍生物已证明对大肠杆菌等细菌和白色念珠菌等真菌菌株具有显着的体外抗菌活性 (Ramadan, 2016).

抗念珠菌和抗癌活性: 已合成一些噻唑基腙衍生物并评估其抗念珠菌和抗癌活性。某些化合物已显示出对短枝念珠菌的有效性和对 MCF-7 癌细胞的抗癌潜力 (Altıntop 等人,2014).

合成和光谱研究: 已探索新型 2-噻唑基腙的设计、合成和光谱表征。这些化合物已显示出对细菌和真菌菌株有希望的选择性抑制活性,表明它们在抗菌疗法中的潜在用途 (Anbazhagan & Sankaran, 2015).

抗病毒评估: 噻唑基腙已用于与肼衍生物的反应中进行抗病毒评估。它们形成具有潜在抗病毒特性的化合物的 ability 一直是研究的主题 (Sayed & Ali, 2007).

抗菌活性: N-(4-氯苯基)-β-丙氨酸与不同肼的反应导致形成具有抗菌活性的化合物。这些发现表明此类化合物在开发新型抗菌剂方面的潜力 (Anusevičius 等人,2014).

作用机制

Target of Action

The primary targets of this compound, also known as CPTH6, are the lysine acetyltransferase enzymes Gcn5 and pCAF . These enzymes play a crucial role in the acetylation of histones and α-tubulin, which is a key process in gene expression and cell cycle regulation .

Mode of Action

By blocking the acetylation of H3/H4 histones and α-tubulin, it interferes with the normal functioning of these proteins . This results in changes to the cell cycle and gene expression .

Biochemical Pathways

The inhibition of Gcn5 and pCAF disrupts the normal acetylation process, affecting various biochemical pathways. This includes the cell cycle, where CPTH6 causes an arrest in the G0/G1 phase . It also impairs autophagy, possibly by altering ATG7-mediated elongation of autophagosomal membranes .

Result of Action

The action of CPTH6 leads to a reduction in cell viability, primarily by arresting cell cycling in the G0/G1 phase and inducing apoptosis . It also impairs autophagy in a variety of tumor cell lines .

未来方向

生化分析

Biochemical Properties

This compound is known to inhibit the lysine acetyltransferase activity of Gcn5 and pCAF . It interacts with these enzymes, blocking the acetylation of H3/H4 histones and α-tubulin in several leukemia cell lines .

Cellular Effects

3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide has been observed to reduce cell viability, arresting cell cycling in the G0/G1 phase and inducing apoptosis . It also impairs autophagy in a variety of tumor cell lines .

Molecular Mechanism

The molecular mechanism of action of 3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4-(4-chlorophenyl)-N-[(E)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEQRZOKSCOLKS-PUBYZPQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC/C(=N\NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2468244.png)

![N-(4-(tert-butyl)phenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2468245.png)

![3-[5-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]benzoic acid](/img/structure/B2468247.png)

![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2468248.png)

![2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole](/img/structure/B2468254.png)

![Ethyl 5-(1-(thiophen-2-yl)cyclopentanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2468255.png)

![N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2468258.png)

![3-[(2S)-2-Carbamoyl-2-methylpyrrolidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2468259.png)

![3-(4-methoxyphenyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2468265.png)